12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione
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Overview
Description
12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the sulfanyl group. The final steps involve the formation of the triazatricyclo structure and the chlorination of the compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features. These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
8-chloro-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-9-13(10(2)25-21-9)8-26-17-19-7-15-16(20-17)12-5-4-11(18)6-14(12)22(3)27(15,23)24/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJJEKWRQIFWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=C3C(=N2)C4=C(C=C(C=C4)Cl)N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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